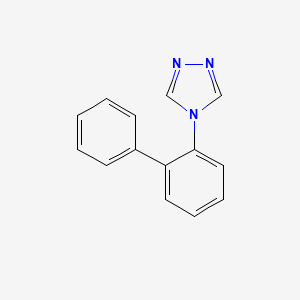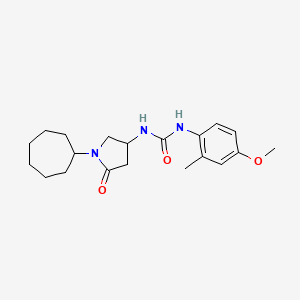![molecular formula C19H25N3OS B3804332 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline](/img/structure/B3804332.png)
3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline
説明
3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline, also known as ETP-46464, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
作用機序
The mechanism of action of 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline is not fully understood, but it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is important for stabilizing and activating a variety of client proteins that are involved in cell growth and survival. By inhibiting HSP90, 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline disrupts the activity of these client proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cancer cell growth and inducing apoptosis, 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the advantages of using 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline in lab experiments is that it has shown promising results in preclinical studies for the treatment of cancer. In addition, 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline is a small molecule inhibitor, which makes it easier to synthesize and administer compared to larger molecules such as antibodies. However, one limitation of using 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
将来の方向性
There are several future directions for research on 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline. One area of research is to further elucidate its mechanism of action and identify the specific client proteins that are inhibited by 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline. This information could help to identify biomarkers for patient selection and predict the efficacy of 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline in different types of cancer. Another area of research is to evaluate the efficacy of 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline in humans.
科学的研究の応用
3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-[(4-ethylpiperazin-1-yl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]aniline has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-[(5-methylthiophen-2-yl)methylamino]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-21-9-11-22(12-10-21)19(23)16-5-4-6-17(13-16)20-14-18-8-7-15(2)24-18/h4-8,13,20H,3,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEECWSRRWYCFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)NCC3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B3804260.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)cyclopentanecarboxamide](/img/structure/B3804266.png)
![2-methoxy-3-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]pyrazine](/img/structure/B3804268.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}phenol](/img/structure/B3804282.png)

methanone](/img/structure/B3804303.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B3804306.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amine trifluoroacetate](/img/structure/B3804314.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B3804319.png)
![2-[4-(3,5-difluorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3804324.png)
![3-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B3804326.png)
![{1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B3804340.png)
![3-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]propanamide](/img/structure/B3804353.png)